molecular formula C13H16FN B13252693 8-(2-Fluorophenyl)-6-azaspiro[3.4]octane

8-(2-Fluorophenyl)-6-azaspiro[3.4]octane

Cat. No.: B13252693
M. Wt: 205.27 g/mol
InChI Key: IYKBQPFYENVEDL-UHFFFAOYSA-N
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Description

8-(2-Fluorophenyl)-6-azaspiro[3.4]octane is a spirocyclic compound characterized by a unique structure where a fluorophenyl group is attached to an azaspirooctane core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Fluorophenyl)-6-azaspiro[3.4]octane typically involves the annulation of cyclopentane and azetidine rings. One approach involves the annulation of the cyclopentane ring, while other methods focus on the annulation of the four-membered azetidine ring . These methods employ readily available starting materials and conventional chemical transformations, often requiring minimal chromatographic purification .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes developed in laboratory settings can be scaled up for industrial applications, ensuring the availability of the compound for further research and development.

Chemical Reactions Analysis

Types of Reactions

8-(2-Fluorophenyl)-6-azaspiro[3.4]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the spirocyclic core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents suitable for the specific reaction type.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups to the fluorophenyl ring.

Scientific Research Applications

8-(2-Fluorophenyl)-6-azaspiro[3.4]octane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(2-Fluorophenyl)-6-azaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(2-Fluorophenyl)-6-azaspiro[3.4]octane is unique due to its specific spirocyclic structure and the presence of a fluorophenyl group. This combination imparts distinct physicochemical properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H16FN

Molecular Weight

205.27 g/mol

IUPAC Name

8-(2-fluorophenyl)-6-azaspiro[3.4]octane

InChI

InChI=1S/C13H16FN/c14-12-5-2-1-4-10(12)11-8-15-9-13(11)6-3-7-13/h1-2,4-5,11,15H,3,6-9H2

InChI Key

IYKBQPFYENVEDL-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CNCC2C3=CC=CC=C3F

Origin of Product

United States

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